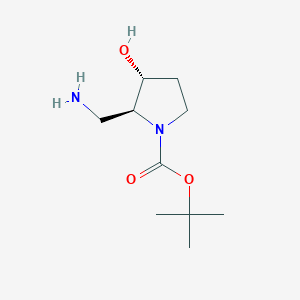

tert-Butyl (2S,3R)-2-(aminomethyl)-3-hydroxy-pyrrolidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl (2S,3R)-2-(aminomethyl)-3-hydroxy-pyrrolidine-1-carboxylate, also known as tert-butyl aminomethylpyrrolidine-1-carboxylate, is a versatile chemical compound that has a wide range of applications in the scientific research field. It is a colorless, odorless, and crystalline solid that is soluble in water, methanol, and ethanol. This compound has a molecular weight of 186.24 g/mol, and its chemical structure consists of a tert-butyl group, an aminomethyl group, and a hydroxypyrrolidine-1-carboxylate group. It is used in a variety of synthetic processes, including the synthesis of small molecules, peptides, and proteins.

Scientific Research Applications

- Application : Researchers have developed a straightforward method to introduce the tert-butoxycarbonyl (Boc) group directly into various organic compounds using flow microreactor systems . This flow process is more efficient, versatile, and sustainable compared to traditional batch methods. The Boc group is commonly used in peptide synthesis and other organic reactions.

- Application : Understanding the role of tert-butyl-containing compounds in biological systems can lead to insights into enzyme inhibition and drug design. Researchers explore how this group interacts with enzymes and receptors, potentially influencing drug development .

Organic Synthesis and Tertiary Butyl Ester Formation

Biocatalysis and Enzyme Inhibition

These applications highlight the versatility and significance of tert-butyl (2S,3R)-2-(aminomethyl)-3-hydroxy-pyrrolidine-1-carboxylate in scientific research. Researchers continue to explore its potential across diverse fields, from organic synthesis to drug development and environmental studies. 🌟

properties

IUPAC Name |

tert-butyl (2S,3R)-2-(aminomethyl)-3-hydroxypyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-4-8(13)7(12)6-11/h7-8,13H,4-6,11H2,1-3H3/t7-,8+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSPONZFWUHWNBI-JGVFFNPUSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1CN)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H]([C@@H]1CN)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl (2S,3R)-2-(aminomethyl)-3-hydroxy-pyrrolidine-1-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-2,8-diazaspiro[5.5]undecan-3-one dihydrochloride hydrate; 95%](/img/structure/B6351792.png)

![tert-Butyl {1-[amino(imino)methyl]-3-pyrrolidinyl}carbamate hydrochloride hydrate; 95%](/img/structure/B6351812.png)